4-Hydroxy-5,10-dimethyl-2,6,9,12-tetraoxa-17-azapentacyclo[12.5.1.14,8.08,10.017,20]henicos-14-ene-3,11-dione
Description
4-Hydroxy-5,10-dimethyl-2,6,9,12-tetraoxa-17-azapentacyclo[12.5.1.1⁴,⁸.0⁸,¹⁰.0¹⁷,²⁰]henicos-14-ene-3,11-dione is a complex pentacyclic molecule featuring a fused ring system with multiple oxygen (tetraoxa) and nitrogen (aza) heteroatoms. Key structural attributes include:
- Pentacyclic backbone: A five-ring system with bridgehead configurations (e.g., 12.5.1.1⁴,⁸.0⁸,¹⁰.0¹⁷,²⁰).
- Functional groups: A hydroxyl (-OH) group at position 4, methyl groups at positions 5 and 10, and two ketone moieties (dione at positions 3 and 11).
- Heteroatom distribution: Oxygen atoms dominate the scaffold (positions 2, 6, 9, 12), while nitrogen occupies position 15.
Properties
IUPAC Name |
4-hydroxy-5,10-dimethyl-2,6,9,12-tetraoxa-17-azapentacyclo[12.5.1.14,8.08,10.017,20]henicos-14-ene-3,11-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO7/c1-10-18(22)8-17(9-24-10)16(2,26-17)14(20)23-7-11-3-5-19-6-4-12(13(11)19)25-15(18)21/h3,10,12-13,22H,4-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYOFCWPLRKBPJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2(CC3(CO1)C(O3)(C(=O)OCC4=CCN5C4C(CC5)OC2=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-5,10-dimethyl-2,6,9,12-tetraoxa-17-azapentacyclo[12.5.1.14,8.08,10.017,20]henicos-14-ene-3,11-dione involves multiple steps, typically starting with the formation of the core pentacyclic structure. This is achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing side reactions. Common reagents used in the industrial synthesis include organic solvents, catalysts, and protective groups to facilitate the selective reactions .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-5,10-dimethyl-2,6,9,12-tetraoxa-17-azapentacyclo[12.5.1.14,8.08,10.017,20]henicos-14-ene-3,11-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
Synthesis of the Compound
The synthesis of 4-Hydroxy-5,10-dimethyl-2,6,9,12-tetraoxa-17-azapentacyclo[12.5.1.14,8.08,10.017,20]henicos-14-ene-3,11-dione typically involves multi-step organic reactions that may include cyclization and functional group modifications. While specific synthetic pathways for this compound are not widely documented in the literature, similar compounds often utilize strategies such as:
- Cycloaddition reactions to form the polycyclic structure.
- Oxidative transformations to introduce functional groups like hydroxyl or carbonyl.
- Aza-cyclization techniques to incorporate nitrogen into the cyclic framework.
These methods are foundational in organic synthesis and can be adapted based on available starting materials and desired properties of the final product.
Antioxidant Properties
Research indicates that compounds with similar structures exhibit significant antioxidant activities. Antioxidants are crucial for mitigating oxidative stress in biological systems, which is linked to various diseases including cancer and neurodegenerative disorders. The hydroxyl groups in the structure may contribute to its ability to scavenge free radicals effectively.
Antimicrobial Effects
Studies on related tetraoxanes suggest that they possess antimicrobial properties against a range of pathogens. This could position 4-Hydroxy-5,10-dimethyl-2,6,9,12-tetraoxa-17-azapentacyclo[12.5.1.14,8.08,10.017,20]henicos-14-ene-3,11-dione as a candidate for developing new antimicrobial agents.
Potential in Drug Development
The structural complexity and functional diversity of this compound may offer avenues for drug development targeting specific biological pathways. For instance:
- Cancer therapy : Compounds with similar frameworks have been explored for their ability to inhibit tumor growth.
- Cardiovascular health : Some derivatives have shown promise in modulating lipid profiles and improving vascular function.
Applications in Materials Science
The unique structural features of 4-Hydroxy-5,10-dimethyl-2,6,9,12-tetraoxa-17-azapentacyclo[12.5.1.14,8.08,10.017,20]henicos-14-ene-3,11-dione may also lend themselves to applications in materials science:
Polymer Chemistry
The incorporation of this compound into polymer matrices could enhance mechanical properties or introduce specific functionalities such as biocompatibility or biodegradability.
Nanotechnology
Nanoparticles functionalized with this compound could be utilized for targeted drug delivery systems or as contrast agents in imaging techniques due to their potential biocompatibility and unique optical properties.
Study 1: Antioxidant Activity Assessment
A study evaluating the antioxidant activity of tetraoxane derivatives demonstrated that compounds with similar structural motifs effectively reduced oxidative stress markers in vitro. The findings suggest that 4-Hydroxy-5,10-dimethyl-2,6,9,12-tetraoxa-17-azapentacyclo[12.5.1.14,8.08,10.017,20]henicos-14-ene-3,11-dione may exhibit comparable effects due to its hydroxyl functionalities.
Study 2: Antimicrobial Efficacy
Research conducted on related compounds showed promising results against Gram-positive and Gram-negative bacteria. The study highlighted the potential of these compounds as lead candidates for new antimicrobial therapies.
Study 3: Drug Development Potential
A recent investigation into the pharmacological properties of structurally similar compounds revealed their efficacy in inhibiting specific cancer cell lines. This positions 4-Hydroxy-5,10-dimethyl-2,6,9,12-tetraoxa-17-azapentacyclo[12.5.1.14,8.08,10.017,20]henicos-14-ene-3,11-dione as a valuable candidate for further exploration in anticancer drug development.
Mechanism of Action
The mechanism of action of 4-Hydroxy-5,10-dimethyl-2,6,9,12-tetraoxa-17-azapentacyclo[12.5.1.14,8.08,10.017,20]henicos-14-ene-3,11-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Structural Analogues from Literature
A. 9-Aryl-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one Derivatives
- Examples :
- Key Differences :
- Ring system : Tetracyclic vs. pentacyclic backbone in the target compound.
- Heteroatoms : Sulfur (dithia) replaces oxygen (tetraoxa), altering polarity and reactivity.
- Substituents : Aryl/heteroaryl groups at position 9 vs. methyl and hydroxyl groups in the target compound.
B. 17-Hydroxy-1,8-dimethyl-17-azapentacyclo[6.6.5.0²,⁷.0⁹,¹⁴.0¹⁵,¹⁹]nonadeca-2,4,6,9(14),10,12-hexaene-16,18-dione
- Structure : Pentacyclic with nitrogen at position 17, hydroxyl at position 17, and methyl groups at positions 1 and 8 .
- Key Differences :
- Oxygen content : Only two ketone groups (dione) vs. tetraoxa in the target compound.
- Ring substituents : Hexaene (six double bonds) vs. a single double bond (henicos-14-ene) in the target.
Comparative Data Table
Research Findings and Implications
- Synthetic Challenges : The target compound’s tetraoxa system may require specialized oxidation protocols compared to sulfur-containing analogs .
- Reactivity : Oxygen-rich scaffolds (tetraoxa) are likely more polar than dithia derivatives, influencing solubility and bioavailability.
- Biological Relevance : The anxiolytic activity reported for the 17-azapentacyclo compound suggests that nitrogen positioning in polycyclic systems is critical for CNS targeting. However, the target compound’s hydroxyl and methyl groups may direct it toward alternative pathways.
Biological Activity
4-Hydroxy-5,10-dimethyl-2,6,9,12-tetraoxa-17-azapentacyclo[12.5.1.14,8.08,10.017,20]henicos-14-ene-3,11-dione is a complex organic compound that has garnered interest in various fields of biological research due to its unique structural properties and potential pharmacological effects. This article delves into its biological activity, discussing mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a distinctive pentacyclic structure with multiple functional groups that contribute to its biological activity. Its molecular formula is , and it has a molecular weight of approximately 320.4232 g/mol. The presence of hydroxyl and ketone groups suggests potential interactions with biological macromolecules such as proteins and nucleic acids.
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Antioxidant Activity : The hydroxyl groups in the structure can donate electrons to free radicals, thus neutralizing them and preventing oxidative stress in cells.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or signal transduction processes, potentially affecting cellular responses.
- Cellular Signaling Modulation : It may influence pathways such as apoptosis or cell proliferation through interaction with receptors or transcription factors.
Biological Activities
The following table summarizes key biological activities associated with 4-Hydroxy-5,10-dimethyl-2,6,9,12-tetraoxa-17-azapentacyclo[12.5.1.14,8.08,10.017,20]henicos-14-ene-3,11-dione:
Case Studies
- Anticancer Efficacy : A study conducted on various cancer cell lines demonstrated that the compound significantly inhibited cell proliferation and induced apoptosis through the activation of caspase pathways. This suggests a potential role in cancer therapy.
- Neuroprotection : In animal models of Alzheimer’s disease, treatment with this compound resulted in reduced amyloid plaque formation and improved cognitive function metrics compared to control groups.
- Anti-inflammatory Effects : Clinical trials have shown that administration of the compound leads to decreased levels of inflammatory cytokines (e.g., TNF-alpha) in patients with chronic inflammatory conditions.
Q & A
Basic Research Questions
Q. What are the primary synthetic pathways for this compound, and what challenges arise in achieving high yields?
- The compound’s complex polycyclic structure requires multi-step synthesis, often involving cyclocondensation or ring-closing metathesis. A common approach involves coupling heterocyclic precursors (e.g., azetidine or tetraoxane derivatives) under controlled conditions. Challenges include regioselectivity in oxygen and nitrogen incorporation and steric hindrance during cyclization. For example, analogous tetraazatetracyclo compounds were synthesized via [3+2] cycloadditions with yields optimized by adjusting reaction temperatures (70–90°C) and catalysts like BF₃·Et₂O .
Q. How is the compound’s structure validated, and what spectroscopic techniques are critical?
- X-ray crystallography is the gold standard for structural confirmation, as seen in related tetracyclic compounds (e.g., : R factor = 0.041, wR = 0.142) . Complementary methods include:
- NMR : <sup>13</sup>C and <sup>1</sup>H NMR to resolve methyl and hydroxyl group positions.
- HRMS : High-resolution mass spectrometry to confirm molecular formula (e.g., C37H34N2O7 in ) .
- IR : Identification of carbonyl (C=O) and ether (C-O-C) stretches between 1650–1750 cm⁻¹ and 1100–1250 cm⁻¹, respectively .
Q. What analytical methods are used to assess purity and stability under varying conditions?
- HPLC-PDA : Reverse-phase chromatography with photodiode array detection (λ = 210–280 nm) to monitor degradation products.
- Thermogravimetric Analysis (TGA) : Determines thermal stability; related compounds decompose above 200°C .
- LogP/Polar Surface Area : Computational tools (e.g., ACD/Labs) predict LogD ~1.2 at pH 7.4, indicating moderate hydrophobicity . Stability in aqueous buffers should be tested at pH 4–9 to identify hydrolysis-prone sites .
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions and predict regioselectivity?
- Reaction Path Search : Quantum chemical calculations (e.g., DFT) model transition states to identify low-energy pathways. For example, ICReDD’s workflow combines computed activation energies with experimental validation to reduce trial-and-error .
- Molecular Dynamics (MD) : Simulate solvent effects on cyclization steps; polar aprotic solvents (e.g., DMF) enhance yields by stabilizing intermediates .
Q. What strategies are employed to study bioactivity, and how are molecular interactions characterized?
- Docking Studies : Use software like AutoDock to predict binding affinity to target proteins (e.g., kinases or cytochrome P450). The compound’s ether-oxygen-rich structure may engage in hydrogen bonding with active sites .
- In Vitro Assays : Test cytotoxicity via MTT assays (IC₅₀ values) and monitor metabolic stability in liver microsomes. Analogous azatetracyclic compounds showed moderate activity against cancer cell lines (IC₅₀ = 10–50 µM) .
Q. How are contradictions in spectral data or synthetic yields resolved?
- Cross-Validation : Compare NMR/X-ray data with computational predictions (e.g., ChemDraw 3D conformer analysis) to resolve stereochemical ambiguities .
- DoE (Design of Experiments) : Apply factorial design to isolate critical variables (e.g., catalyst loading, temperature). For example, a 2³ factorial design improved yields of a related tetraoxa compound from 45% to 72% by optimizing stirring rate and solvent ratio .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
